3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one
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Overview
Description
3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one is a heterocyclic compound that contains an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2-amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepine ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This might include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazepine N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxazepine derivatives, such as:
- 1,4-Benzoxazepine
- 1,4-Diazepine
- 1,4-Thiazepine
Uniqueness
3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which can impart distinct chemical and biological properties compared to other oxazepine derivatives.
Properties
CAS No. |
26244-73-5 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-oxazepin-5-one |
InChI |
InChI=1S/C6H9NO2/c1-5-4-6(8)7-2-3-9-5/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
LQOSMNPESNBCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NCCO1 |
Origin of Product |
United States |
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